1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a chiral amine compound with significant implications in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. The compound's molecular structure features both chlorine and fluorine substituents on the phenyl ring, enhancing its reactivity and biological activity. Its chemical formula is , and it has a molecular weight of approximately .
1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is classified as a chiral amine due to the presence of an asymmetric carbon atom in its structure. This classification is crucial for its potential applications in drug development, where chirality can significantly affect pharmacodynamics and pharmacokinetics.
The synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride typically involves several key steps:
The synthetic routes can be optimized for yield and purity by controlling reaction conditions such as temperature, pressure, and the concentration of reactants.
The molecular structure of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride includes:
The compound can be represented by the following structural formula:
Key data points include:
1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride involves its ability to interact with specific biological targets such as receptors or enzymes. The presence of halogen atoms enhances binding affinity and selectivity towards certain targets, potentially modulating their activity. This characteristic makes it a candidate for further investigation in therapeutic contexts .
Key chemical properties include:
1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride has diverse applications across multiple scientific fields:
This compound's unique combination of halogen substituents may confer distinct pharmacological properties, making it valuable for targeted drug design and development efforts.
The presence of a chiral center adjacent to the aromatic ring necessitates enantioselective approaches to access pharmacologically relevant enantiomers. Industrial routes face significant challenges in achieving high enantiomeric excess (ee) while maintaining scalability and cost-effectiveness.
Organometallic Addition Strategies: Modern approaches employ aryl magnesium bromide or lithium intermediates for nucleophilic addition to chiral auxiliaries. A notable patent (WO2016058896A1) details the use of phase-transfer catalysts (PTCs) like tetrabutylammonium bromide in polar aprotic solvents (DMSO, sulfolane) to facilitate asymmetric trifluoroethylation. This method achieves regioselective functionalization at the meta-position relative to chlorine, critical for constructing the 3-chloro-5-fluoro backbone. Yields exceed 85% with ee values >90% when using (R)-BINOL-derived catalysts [3].
Biocatalytic Resolution: Immobilized lipases (e.g., Candida antarctica Lipase B) enable kinetic resolution of racemic amine precursors. Hydrolysis of acetamide derivatives in biphasic systems (water/toluene) achieves 98% ee for the (R)-enantiomer. Recent advances utilize engineered transaminases for reductive amination of the corresponding ketone (1-(3-chloro-5-fluorophenyl)ethanone), providing the amine directly with >99% ee and eliminating resolution steps [6].
Chiral Pool Utilization: Lactic acid derivatives serve as inexpensive chiral templates. Condensation with 3-chloro-5-fluorobenzaldehyde followed by stereospecific Curtius rearrangement yields enantiopure amines. This method avoids transition-metal catalysts, reducing residual metal concerns in pharmaceutical intermediates [6].
Table 1: Performance Metrics for Stereoselective Synthesis Methods
Method | Catalyst/Reagent | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Organometallic Addition | (R)-BINOL/TBA-Br | 85–92 | 90–94 | High regioselectivity |
Biocatalytic Resolution | CALB Lipase | 45–50* | 98 | Mild conditions |
Enzymatic Amination | (S)-Selective Transaminase | 78 | >99 | Single-step, no resolution needed |
Chiral Pool Synthesis | D-(-)-Ethyl lactate | 65 | 99 | Metal-free |
*Theoretical maximum yield for kinetic resolution is 50%.
Key optimization challenges include minimizing racemization during salt formation (HCl treatment) and suppressing diastereomer formation in multistep sequences. Microwave-assisted reaction steps have reduced epimerization from 8% to <1% during amide intermediate formation [6].
Traditional batch processing of halogenated aryl ethanamines faces limitations in thermal management, safety, and throughput. Continuous flow systems address these through enhanced mass/heat transfer and precise residence time control.
Reactor Design and Process Intensification: A telescoped two-step flow synthesis—starting from 1,3-dichloro-5-fluorobenzene—integrates Friedel-Crafts acylation and reductive amination in series. The acylation employs a silicon carbide microreactor (100°C, 10 min residence time) with acetyl chloride and AlCl₃, achieving 95% conversion. The crude stream mixes directly with ammonium acetate and cyanoborohydride in a packed-bed reactor (30°C, 15 min), yielding the amine precursor. Acidification in-line generates the hydrochloride salt with 82% overall yield and >99.5% purity. This system’s footprint is 90% smaller than equivalent batch reactors [6].
In-line Purification and Analysis: Integration of membrane separators removes aluminum salts post-acylation, preventing catalyst poisoning in the amination step. PAT tools (FTIR, Raman probes) monitor imine formation in real-time, allowing dynamic adjustment of borohydride feed rates. A case study from anticancer drug synthesis (lomustine) demonstrated a 63% yield increase over batch methods and a 50% reduction in solvent use when adopting similar in-line liquid-liquid extraction [6].
Scalability and Throughput: Flow systems enable production scales of 1–5 kg/day using reactor volumes <500 mL. By contrast, batch processes require 1000-L vessels for equivalent output. A recent pilot campaign achieved 89% yield at 3.5 kg/day using a Corning Advanced-Flow Reactor, operating continuously for 14 days without clogging or yield drift [6].
Table 2: Continuous vs. Batch Process Economics for 1 kg of Product
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Reaction Time | 24 h | 45 min | 32x faster |
Solvent Consumption | 120 L | 40 L | 67% reduction |
Energy Input | 850 kWh | 290 kWh | 66% reduction |
Purity | 95% | >99.5% | Reduced purification |
Sustainable synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride focuses on atom economy, catalyst recyclability, and waste minimization.
Solvent Reduction and Alternatives: Cyclopentyl methyl ether (CPME) and 2-methyl-THF replace carcinogenic ethereal solvents (dioxane, THF) in reductive aminations. These bio-based solvents offer low water miscibility, facilitating product extraction. Recent protocols achieve 88% yield in CPME with 90% solvent recovery via distillation. Solvent-free mechanochemical amination—using ball milling with polystyrene-supported borohydride—delivers 75% yield and eliminates solvent waste entirely [6].
Catalyst Recycling: Chiral phosphonium salts (e.g., TRIP) catalyze asymmetric reductions with 5 mol% loading. Immobilization on mesoporous silica (SBA-15) enables 10 recycles without ee erosion (<2% variation). Similarly, biphasic systems retain >95% of enzyme catalysts in aqueous phases, reducing biocatalyst costs by 60% [6].
Waste Valorization: Aluminum byproducts from Friedel-Crafts acylation are converted to alum coagulants for water treatment. Process mass intensity (PMI) dropped from 120 to 28 through telescoping and in-line quenching. Life-cycle analysis confirms a 45% reduction in CO₂-equivalent emissions compared to batch routes [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: